N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Description
N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a tetrahydroisoquinoline derivative featuring a complex substitution pattern. Its core structure includes a 1-oxo group, a 2-methyl substituent, a 3-phenyl group, and a 4-carboxamide moiety linked to a 2-(1H-indol-3-yl)ethyl chain.
Properties
Molecular Formula |
C27H25N3O2 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C27H25N3O2/c1-30-25(18-9-3-2-4-10-18)24(21-12-5-6-13-22(21)27(30)32)26(31)28-16-15-19-17-29-23-14-8-7-11-20(19)23/h2-14,17,24-25,29H,15-16H2,1H3,(H,28,31) |
InChI Key |
ZZLUIIQVQDYYEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CNC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves the coupling of tryptamine derivatives with various carboxylic acids or their derivatives. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
Temperature: Room temperature to slightly elevated temperatures (20-40°C)
Catalysts: DCC or other carbodiimides
Industrial Production Methods
Industrial production of such complex molecules often involves multi-step synthesis with rigorous purification processes. The scalability of the synthesis depends on the availability of starting materials and the efficiency of each step in the synthetic route. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the tetrahydroisoquinoline core can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with serotonin receptors, while the tetrahydroisoquinoline core can modulate various enzymatic activities. These interactions can lead to a range of biological effects, including modulation of neurotransmitter levels and inhibition of specific enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
Table 2: Physicochemical Properties (Inferred)
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide (CAS Number: 1190289-80-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a complex structure that includes an indole moiety and a tetrahydroisoquinoline core. The presence of these pharmacophores suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays have shown that it exhibits cytotoxic effects against several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 | 0.43 | Induces apoptosis and inhibits proliferation |
| MDA-MB-231 | 1.5 | Arrests cell cycle at G0/G1 phase |
| A549 | <10 | Preferential suppression of rapidly dividing cells |
The compound's effectiveness against HCT116 cells was particularly notable, demonstrating an IC50 value significantly lower than many existing chemotherapeutics. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways and modulation of mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) levels in cancer cells .
Antimicrobial Activity
Beyond its anticancer properties, this compound also displays antimicrobial activity . It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicate that it possesses significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 µg/mL |
| Escherichia coli | 10 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing ROS levels and disrupting mitochondrial function.
- Cell Cycle Arrest : It effectively halts the cell cycle in the G0/G1 phase in various cancer cell lines, thereby inhibiting cell proliferation.
- Antimicrobial Mechanisms : The exact mechanisms for its antimicrobial effects are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Studies and Research Findings
A recent study conducted by Yu et al. synthesized a series of derivatives based on this compound and evaluated their biological activities. The most promising derivatives exhibited enhanced cytotoxicity against multiple cancer cell lines and were shown to effectively inhibit tumor growth in vivo models.
Notable Findings:
- Derivative compounds exhibited IC50 values ranging from 0.01 µM to 5 µM across different cancer types.
- In vivo studies demonstrated significant tumor regression in xenograft models treated with these derivatives.
This research underscores the potential for further development of this compound as a lead compound for anticancer therapy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this tetrahydroisoquinoline-derived compound?
- Methodological Answer : The compound can be synthesized via oxidative Ugi-type multicomponent reactions, which are effective for introducing diverse substituents. For example, coupling tetrahydroisoquinoline precursors with indole-ethylamine derivatives and phenylacetyl chlorides under reflux conditions in anhydrous dioxane with DMAP and K₂CO₃ as catalysts yields the target compound. Post-reaction purification via silica gel chromatography ensures purity .
- Key Steps :
- Use of 1,2,3,4-tetrahydroisoquinoline as a scaffold.
- Acylation with appropriate carboxamide groups.
- Optimization of reaction time (e.g., 6–12 hours) and temperature (80–100°C).
Q. How should researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Combine 1H/13C NMR for confirming substituent positions and stereochemistry, mass spectrometry (MS) for molecular weight verification, and HPLC (>95% purity threshold). For example, in related tetrahydroisoquinoline derivatives, characteristic NMR peaks for indole NH (~10.5 ppm) and tetrahydroisoquinoline carbonyl groups (~170 ppm) are critical markers .
- Additional Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
